An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic Acid
An In-depth Technical Guide to Spiro[2.4]heptane-1-carboxylic Acid
Senior Application Scientist Note: Initial searches for "4-Oxospiro[2.4]heptane-1-carboxylic acid" did not yield specific technical data for a compound with that precise structure. This suggests it is not a widely synthesized or commercially available molecule. Therefore, this guide will focus on the closely related and well-documented compound, Spiro[2.4]heptane-1-carboxylic acid . The principles of analysis and characterization detailed herein are broadly applicable to similar spirocyclic carboxylic acids and will be of value to researchers in medicinal chemistry and materials science.
Introduction and Molecular Overview
Spiro[2.4]heptane-1-carboxylic acid is a saturated bicyclic compound featuring a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, the spiro center. The carboxylic acid moiety is attached to the cyclopropane ring. This structural motif is of interest in drug discovery as the spirocyclic core imparts a three-dimensional architecture that can be advantageous for binding to biological targets. The rigid nature of the spirocyclic system can also lead to improved metabolic stability and pharmacokinetic properties in drug candidates.
dot graph "Spiro_2_4_heptane_1_carboxylic_acid_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C", pos="0.75,1.3!", fontcolor="#202124"]; C4 [label="C", pos="-0.75,1.3!", fontcolor="#202124"]; C5 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C6 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C7 [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; C8 [label="C", pos="3,0!", fontcolor="#202124"]; O1 [label="O", pos="3.75,-0.75!", fontcolor="#EA4335"]; O2 [label="OH", pos="3.75,0.75!", fontcolor="#EA4335"];
// Bonds C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C1 [color="#202124"]; C1 -- C6 [color="#202124"]; C6 -- C7 [color="#202124"]; C7 -- C1 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- O1 [style=double, color="#EA4335"]; C8 -- O2 [color="#EA4335"]; } Figure 1: 2D Structure of Spiro[2.4]heptane-1-carboxylic acid.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of Spiro[2.4]heptane-1-carboxylic acid is provided in the table below. These parameters are essential for predicting the behavior of the compound in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H12O2 | PubChem[1][2] |
| Molecular Weight | 140.18 g/mol | PubChem[1][2] |
| CAS Number | 17202-94-7 | PubChem[1] |
| IUPAC Name | spiro[2.4]heptane-1-carboxylic acid | PubChem[1] |
| Canonical SMILES | C1CCC2(C1)CC2C(=O)O | PubChem[1] |
| InChI Key | XYWFMXZFOVJDHK-UHFFFAOYSA-N | PubChem[1] |
| Predicted pKa | 4.83 ± 0.20 | Guidechem[3] |
| Predicted Boiling Point | 243.36 °C | Chemchart[4] |
| Predicted Density | 1.11 g/cm³ | Chemchart[4] |
| Predicted Flash Point | 102.42 °C | Chemchart[4] |
Spectroscopic Characterization
The structural elucidation of Spiro[2.4]heptane-1-carboxylic acid relies on standard spectroscopic techniques. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[5] For Spiro[2.4]heptane-1-carboxylic acid, the following key absorptions are anticipated:
-
O-H Stretch: A very broad and strong band from approximately 2500 to 3300 cm⁻¹, arising from the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]
-
C-H Stretch: Sharp peaks appearing around 2850-3000 cm⁻¹ for the sp-hybridized carbons of the cycloalkane rings.[5]
-
C=O Stretch: A strong, sharp absorption between 1690 and 1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-12 ppm.[6][7] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[7]
-
Cycloalkane Protons: A complex series of multiplets would be observed in the upfield region (approximately 0.5-2.5 ppm) corresponding to the protons on the cyclopropane and cyclopentane rings. The diastereotopic nature of many of these protons would lead to complex splitting patterns.
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the range of 160-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[6] This peak is often of lower intensity.[6]
-
Spiro Carbon: The quaternary spiro carbon would appear as a unique signal.
-
Cycloalkane Carbons: Signals for the remaining sp³-hybridized carbons of the rings would be found in the upfield region of the spectrum.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 140. Subsequent fragmentation would likely involve the loss of the hydroxyl group (-OH, 17 Da) and the carbonyl group (-CO, 28 Da).[6]
Reactivity and Synthetic Potential
The chemical reactivity of Spiro[2.4]heptane-1-carboxylic acid is dominated by the carboxylic acid functional group. It can undergo a variety of transformations to generate a library of derivatives for further study.
dot graph "Synthetic_Potential" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; bgcolor="#FFFFFF";
start [label="Spiro[2.4]heptane-\n1-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester [label="Ester Derivatives"]; amide [label="Amide Derivatives"]; alcohol [label="Primary Alcohol"]; acyl_halide [label="Acyl Halide"];
start -> ester [label="Esterification\n(e.g., Fischer)"]; start -> amide [label="Amidation\n(coupling agents)"]; start -> alcohol [label="Reduction\n(e.g., LiAlH4)"]; start -> acyl_halide [label="Halogenation\n(e.g., SOCl2)"]; } Figure 2: Potential synthetic transformations of Spiro[2.4]heptane-1-carboxylic acid.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.
-
Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, HATU) followed by the addition of an amine will form an amide. This is a common strategy in the synthesis of bioactive molecules.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol.
-
Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, which is a versatile intermediate for further functionalization.
Safety and Handling
Spiro[2.4]heptane-1-carboxylic acid is classified as a hazardous substance.[1] Adherence to appropriate safety protocols is mandatory.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Avoid inhalation of dust or vapors.[8]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8][9]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
Conclusion
Spiro[2.4]heptane-1-carboxylic acid is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel compounds. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective utilization in research and development.
References
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- ChemScene. (2025, December 8).
- Sigma-Aldrich. 4-oxaspiro[2.4]heptane-7-carboxylic acid.
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- Fisher Scientific. (2024, March 9).
- Thermo Fisher Scientific. (2026, January 2).
- University of Calgary. IR: carboxylic acids.
- PubChem. Spiro[2.4]heptane-4-carboxylic acid | C8H12O2 | CID 82418245.
- Chemchart. Spiro[2.4]heptane-1-carboxylic Acid (17202-94-7).
- Guidechem. SPIRO[2.4]HEPTANE-1-CARBOXYLIC ACID 17202-94-7 wiki.
- Oregon State University. Carboxylic Acid Spectroscopy - CH 336.
- Advanced ChemBlocks. 5-oxaspiro[2.4]heptane-1-carboxylic acid.
- Thieme E-Journals. Synthesis / Full Text.
- MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubChemLite. Spiro[2.4]heptane-1-carboxylic acid (C8H12O2).
- PubChemLite. 5-oxaspiro[2.4]heptane-1-carboxylic acid (C7H10O3).
- Sigma-Aldrich. spiro[2.4]heptane-1-carboxylic acid | 17202-94-7.
- ChemScene. 1-Cyanospiro[2.4]heptane-1-carboxylic acid | 1374509-59-7.
- EPA. (2025, October 15). 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid - Exposure.
- ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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